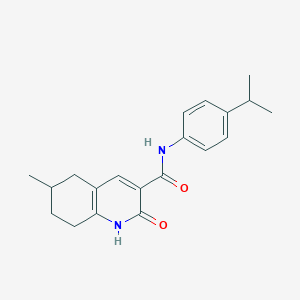
1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine, also known as FMeO-DIBAL-H, is a chemical compound that has gained attention in the scientific research field for its potential applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a reducing agent for the selective reduction of ketones and aldehydes. It has also been used in the synthesis of various natural products and pharmaceuticals.
In medicinal chemistry, this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its potential as an antitumor agent, and has shown promising results in preclinical studies. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine is related to its ability to selectively reduce ketones and aldehydes. It acts as a source of hydride ions, which are transferred to the carbonyl group of the ketone or aldehyde, resulting in the formation of the corresponding alcohol. The reduction is stereoselective, which means that it occurs with a specific stereochemistry depending on the structure of the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent reducing agent, which could have implications for its use in medicinal chemistry and drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine is its selectivity for ketones and aldehydes, which makes it a useful tool for organic synthesis. It is also relatively easy to handle and store. However, one limitation is its sensitivity to air and moisture, which can affect its stability and reactivity. It is also a toxic and flammable compound, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of its potential as a lead compound for the development of new drugs, particularly in the areas of cancer and neurodegenerative diseases. Further studies are needed to determine its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-fluoro-2-methoxybenzoyl)-3-(2-phenylethyl)piperidine involves the reaction of 3-fluoro-2-methoxybenzoyl chloride with 3-(2-phenylethyl)piperidine in the presence of diisobutylaluminum hydride (DIBAL-H). This reaction results in the formation of this compound as a white solid. The synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
(3-fluoro-2-methoxyphenyl)-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-20-18(10-5-11-19(20)22)21(24)23-14-6-9-17(15-23)13-12-16-7-3-2-4-8-16/h2-5,7-8,10-11,17H,6,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMGHDHGYPVBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5369008.png)
![2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5369016.png)
![4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369026.png)


![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5369045.png)
![8-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5369061.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B5369069.png)

![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369089.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
